molecular formula C21H26N2O B4855708 1-(4-ethylbenzoyl)-4-(4-methylbenzyl)piperazine

1-(4-ethylbenzoyl)-4-(4-methylbenzyl)piperazine

Cat. No. B4855708
M. Wt: 322.4 g/mol
InChI Key: FJKGEVYDLJKDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzoyl)-4-(4-methylbenzyl)piperazine, also known as EMBP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzoyl)-4-(4-methylbenzyl)piperazine involves its interaction with the sigma-1 receptor. It has been found to bind to the receptor with high affinity and modulate its activity. The sigma-1 receptor is involved in various physiological processes such as pain perception, memory, and anxiety. Modulation of the sigma-1 receptor activity by this compound can lead to changes in these processes, which makes it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to modulate the activity of the sigma-1 receptor, which can lead to changes in pain perception, memory, and anxiety. This compound has also been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

1-(4-ethylbenzoyl)-4-(4-methylbenzyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the receptor in various physiological processes. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. It also has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-ethylbenzoyl)-4-(4-methylbenzyl)piperazine. One direction is to further investigate its mechanism of action and its interaction with the sigma-1 receptor. This can lead to the development of new drugs for the treatment of neurological disorders. Another direction is to study the potential applications of this compound in other areas such as cancer research and oxidative stress-related disorders. Overall, this compound has a promising future in scientific research and can lead to the development of new drugs for the treatment of various disorders.

Scientific Research Applications

1-(4-ethylbenzoyl)-4-(4-methylbenzyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit a high affinity for the sigma-1 receptor, which is a protein that plays a role in various physiological processes such as pain perception, memory, and anxiety. This compound has been shown to modulate the activity of the sigma-1 receptor, which makes it a promising candidate for the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

(4-ethylphenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-3-18-8-10-20(11-9-18)21(24)23-14-12-22(13-15-23)16-19-6-4-17(2)5-7-19/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKGEVYDLJKDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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